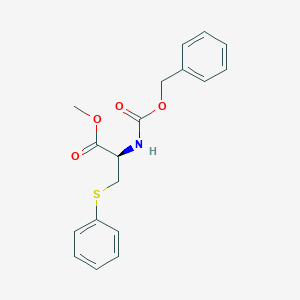

CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-22-17(20)16(13-24-15-10-6-3-7-11-15)19-18(21)23-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTLHYBTCCLDPR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40934719 | |

| Record name | Methyl N-[(benzyloxy)(hydroxy)methylidene]-S-phenylcysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153277-33-9 | |

| Record name | S-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153277-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-[(benzyloxy)(hydroxy)methylidene]-S-phenylcysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteine, S-phenyl-N-[(phenylmethoxy)carbonyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chiral Architecture and Synthetic Utility of Cbz-S-phenyl-L-cysteine methyl ester: A Technical Whitepaper

Executive Summary

In advanced pharmaceutical synthesis and peptidomimetic drug design, the architectural precision of chiral building blocks dictates the efficacy of the final active pharmaceutical ingredient (API). Cbz-S-phenyl-L-cysteine methyl ester (CAS: 153277-33-9), formally known as N-benzyloxycarbonyl-S-phenyl-L-cysteine methyl ester, stands as a premier highly functionalized amino acid derivative[1][2]. It acts as a critical intermediate in the synthesis of complex retroviral therapeutics, most notably the HIV protease inhibitor Nelfinavir[3].

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and self-validating experimental protocols designed to preserve critical stereocenters during scale-up.

Structural Architecture & Physicochemical Profile

The utility of Cbz-S-phenyl-L-cysteine methyl ester stems from its orthogonal protecting group strategy and the specific steric/electronic profile of its thioether linkage. The molecule is defined by three reactive domains:

-

The N-Terminus (Cbz Group): Provides stability against basic conditions and nucleophiles while allowing for mild catalytic hydrogenolysis (Pd/C, H₂) deprotection.

-

The C-Terminus (Methyl Ester): Acts as a temporary mask for the carboxylic acid, preventing unwanted amide bond formation during carbon-backbone modifications.

-

The Side Chain (S-Phenyl Thioether): Offers a bulky, hydrophobic anchor essential for binding in the S1/S2 pockets of target proteases.

Table 1: Physicochemical Specifications & Mechanistic Consequences

| Property | Specification | Mechanistic Consequence in Synthesis |

| Chemical Name | N-Carbobenzoxy-S-phenyl-L-cysteine methyl ester | Standardizes nomenclature across cross-coupling and substitution lit. |

| CAS Number | 153277-33-9 | Unique registry identifier for sourcing[4][5]. |

| Molecular Formula | C₁₈H₁₉NO₄S | Reflects high carbon density due to the dual aromatic rings[6]. |

| Molecular Weight | 345.41 g/mol | Moderately heavy intermediate; ensures favorable crystallization[4]. |

| C2 Stereocenter | L-configuration (S-geometry at alpha-carbon) | Absolute requirement for bioactivity; racemization must be avoided. |

| Optical Rotation | [α]²⁰D −17.2 (c 1.8; MeOH) | Benchmark for stereochemical purity validation post-synthesis[7]. |

Mechanistic Synthetic Pathways: Precision & Causality

The synthesis of this intermediate requires extreme stereochemical control. Because the α-proton is highly acidic (flanked by an ester and a carbamate), base-catalyzed

Industry standards utilize two predominant pathways to mitigate this risk, dictating distinct causal choices in reagents and thermodynamics:

The Nucleophilic Displacement (SN2) Route

Developed heavily by Knight and Sibley[7], this route begins with an O-activated serine derivative (e.g., N-Cbz-O-tosyl-L-serine methyl ester).

-

The Causality of the Leaving Group: A massive, electron-withdrawing leaving group like a tosylate or mesylate is chosen because it lowers the transition state energy for substitution at the primary C3 carbon.

-

The Causality of Temperature Control: The reaction is strictly maintained at low temperatures (-40°C to 0°C)[7][9]. At higher temperatures, the thiophenolate base triggers E2 elimination. By freezing out the higher-activation-energy E2 pathway, the kinetic SN2 pathway dominates, preserving stereochemistry[8].

The Transition-Metal Catalyzed (Ullmann-type) Route

An alternative method utilizes N,N'-bis-Cbz-cystine dimethyl ester or N-Cbz-cysteine methyl ester reacting with bromobenzene[7].

-

The Causality of the Catalyst: Copper powder or copper oxide acts as a catalyst to perform an oxidative addition into the aryl halide bond, followed by coordination to the sulfur atom.

-

The Causality of the Substrate: This bypasses SN2 chemistry entirely. By forming the S-C(aryl) bond rather than the C(alkyl)-S bond, the reaction is immune to

-elimination, making it a highly reliable, scalable process[7].

Figure 1: Divergent synthetic routes toward Cbz-S-phenyl-L-cysteine methyl ester.

Application in Drug Development: The Nelfinavir Isostere

In pharmaceutical engineering, this molecule is not the final drug, but the crucial scaffolding required to build a transition-state isostere. In the synthesis of the FDA-approved HIV protease inhibitor Nelfinavir, the S-phenyl group mimics the naturally occurring phenylalanine side chain required to dock into the viral protease[3].

To construct the hydroxyethylamine isostere, the methyl ester of Cbz-S-phenyl-L-cysteine is hydrolyzed and converted into a chloromethyl ketone. This ketone undergoes diastereoselective reduction to a chiral alcohol, forming an epoxide intermediate that is subsequently opened by an amine nucleophile[3]. If the stereochemistry of the starting ester is not rigorously pure, the downstream epoxide will form as a diastereomeric mixture, crippling the drug's binding affinity.

Figure 2: Workflow converting the ester intermediate to the Nelfinavir isostere.

Self-Validating Experimental Protocol: SN2 Displacement

This procedure details the stereoretentive thioetherification of N-Cbz-O-tosyl-L-serine methyl ester. The protocol is designed as a self-validating system—meaning each critical phase contains an inherent checkpoint to prevent the propagation of errors[7][8].

Step 1: Preparation of the Nucleophile

-

In a rigorously flame-dried, argon-purged flask, dissolve 1.1 equivalents of thiophenol in anhydrous N,N-dimethylformamide (DMF).

-

Causality Check: Argon purging prevents the oxidative dimerization of thiophenol into diphenyl disulfide. DMF is used because its polar aprotic nature solvates cations, rendering the thiophenolate highly "naked" and nucleophilic.

-

-

Cool the solution to 0°C.

-

Slowly add 1.05 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) to generate sodium thiophenylate in situ.

-

Validation Check: The evolution of hydrogen gas (

) serves as a visual indicator of successful deprotonation. Wait until bubbling ceases entirely.

-

Step 2: Nucleophilic Substitution

-

Cool the reactor strictly to -40°C using an acetonitrile/dry-ice bath[9].

-

Add a solution of N-Cbz-O-tosyl-L-serine methyl ester (1.0 eq) in anhydrous DMF dropwise over 30 minutes.

-

Stir at -40°C for 30 minutes, then allow the system to warm to 0°C for 20 minutes to drive the SN2 reaction to completion.

Step 3: Quenching and Phase Separation

-

Quench the reaction via the rapid addition of 20% aqueous citric acid[9].

-

Causality Check: A weak acid is used to neutralize excess base immediately without hydrolyzing the labile methyl ester, which would occur if strong mineral acids like HCl were used.

-

-

Extract the aqueous phase three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

Quality Control & Stereochemical Validation

Because visual inspections cannot differentiate enantiomers, rigorous analytical validation is the final required step of the protocol.

To determine the reaction selectivity and optical purity, the crude product must be subjected to High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (e.g., CHIRALPAK AD)[8].

The Selectivity Equation:

The efficiency of the substitution is mathematically self-validated by calculating the ratio between the SN2 product, the SN1/racemization product, and the E2 product[8]:

-

L = Yield of Cbz-S-phenyl-L-cysteine methyl ester (Target SN2).

-

D = Yield of Cbz-S-phenyl-D-cysteine methyl ester (Racemized SN1 product).

-

A = Yield of N-benzyloxycarbonyl dehydroalanine methyl ester (Undesired E2 product).

An acceptable industrial run will demonstrate an optical purity

References

- Knight, D. W., & Sibley, A. W. (1997). Preparation of S-aryl-cysteine and its derivatives / Enantioselective synthesis. Referenced via US Patent 6765109B1.

- European Patent Office. Process for producing cysteine derivatives (EP0897911A1). Details E2 vs SN2 selectivity in cysteine derivative synthesis.

- European Patent Office. Process for producing 3-amino-2-oxo-1-halogenopropane derivatives (EP0774453A1). Details intermediate synthetic parameters at low temperatures.

-

National Institutes of Health (PMC). Syntheses of FDA Approved HIV Protease Inhibitors. Demonstrates the usage of S-phenyl cysteine variants in Saquinavir and Nelfinavir isostere generation. Available at:[Link]

Sources

- 1. Cas 153277-33-9,CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER | lookchem [lookchem.com]

- 2. molbase.com [molbase.com]

- 3. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 153277-33-9 CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER [chemsigma.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]

- 8. EP0897911A1 - Process for producing cysteine derivatives - Google Patents [patents.google.com]

- 9. EP0774453A1 - Process for producing 3-amino-2-oxo-1-halogenopropane derivatives - Google Patents [patents.google.com]

Molecular weight and formula of Cbz-protected S-phenyl cysteine

An In-depth Technical Guide to Cbz-Protected S-phenyl Cysteine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: In the landscape of peptide chemistry and drug discovery, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. Among these, the Carbobenzyloxy (Cbz or Z) group, a stalwart in peptide synthesis, offers robust protection for amino groups. When combined with the S-phenyl protection of the cysteine thiol, the resulting derivative, Cbz-S-phenyl-L-cysteine, becomes a valuable building block for researchers and scientists. This guide provides a comprehensive technical overview of Cbz-S-phenyl-L-cysteine, detailing its chemical properties, synthesis, characterization, and applications in the field.

The introduction of the Cbz group by Bergmann and Zervas in 1932 was a foundational moment in peptide synthesis, enabling the controlled formation of peptide bonds by masking the nucleophilicity of the α-amino group.[1][2] The S-phenyl group, in turn, provides stable protection for the reactive thiol side chain of cysteine, preventing unwanted side reactions such as oxidation to disulfides.[2] The resulting compound, Cbz-S-phenyl-L-cysteine, thus offers orthogonal protection, a critical feature in multi-step synthetic strategies.[1][3]

Core Chemical Properties and Data

Cbz-S-phenyl-L-cysteine is a white to off-white crystalline solid.[4] It exhibits slight solubility in polar organic solvents like methanol and dimethyl sulfoxide.[4] The presence of both aromatic and chiral features contributes to its utility in advanced chemical synthesis.[4]

| Property | Value | Source(s) |

| Molecular Formula | C17H17NO4S | [5][] |

| Molecular Weight | 331.40 g/mol | [] |

| CAS Number | 159453-24-4 | [4][5][] |

| Melting Point | 94-97 °C | [5] |

| Appearance | White to off-white powder/crystalline solid | [4] |

| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)-3-(phenylthio)propanoic acid | [4] |

Synthesis of Cbz-S-phenyl-L-cysteine: A Step-by-Step Protocol

The synthesis of Cbz-S-phenyl-L-cysteine can be achieved through various routes, with a common approach involving the N-protection of L-cysteine followed by the S-arylation of the thiol group. A notable large-scale synthesis has been developed from N-Cbz-L-serine β-lactone, highlighting a scalable and efficient method for producing multi-kilogram quantities.[7][8]

Example Synthetic Workflow: From N-Cbz-L-serine β-lactone

This method leverages the nucleophilic ring-opening of the β-lactone with thiophenol.

Caption: Synthesis workflow for Cbz-S-phenyl-L-cysteine.

Detailed Protocol:

-

Formation of N-Cbz-L-serine β-lactone:

-

To a cooled solution (-40°C) of N-Cbz-L-serine and triphenylphosphine in acetonitrile, diethyl azodicarboxylate (DEAD) is added dropwise, maintaining the temperature below -35°C.[7]

-

The reaction mixture is stirred, and upon warming to ambient temperature, a solution of the intermediate N-Cbz-L-serine β-lactone is formed.[7] The causality here lies in the Mitsunobu reaction conditions that facilitate the intramolecular cyclization to the strained β-lactone.

-

-

Nucleophilic Ring-Opening:

-

In a separate flask, thiophenol is treated with sodium hydride in a suitable solvent to generate the sodium thiophenolate nucleophile.

-

The previously prepared β-lactone solution is then added to the thiophenolate solution. The nucleophilic attack of the thiophenolate on the β-carbon of the lactone ring leads to its opening and the formation of the desired Cbz-S-phenyl-L-cysteine.

-

-

Work-up and Purification:

Analytical Characterization: Ensuring Scientific Integrity

The identity and purity of synthesized Cbz-S-phenyl-L-cysteine are validated through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a detailed fingerprint of the molecule. Key expected signals include:

-

Mass Spectrometry: This technique confirms the molecular weight of the compound, with the molecular ion peak corresponding to its exact mass.[9]

Chromatographic Analysis:

-

HPLC (High-Performance Liquid Chromatography): HPLC is crucial for assessing the purity of the compound and determining the enantiomeric excess.[7]

Caption: Analytical workflow for Cbz-S-phenyl-L-cysteine.

Applications in Research and Drug Development

Cbz-S-phenyl-L-cysteine is a versatile building block in the synthesis of peptides and other pharmaceutically relevant molecules.

-

Peptide Synthesis: It is utilized in solution-phase peptide synthesis where the Cbz group provides stable N-terminal protection.[1][3] The S-phenyl group offers robust protection for the cysteine thiol, which is crucial for preventing side reactions during peptide coupling steps.[2][11]

-

Chiral Building Block: Its defined stereochemistry makes it a valuable chiral precursor for the synthesis of complex organic molecules and enzyme inhibitors.[4]

-

Drug Development: As a derivative of a natural amino acid, it can be incorporated into peptide-based drugs or used in the synthesis of small molecule therapeutics. The S-phenyl-L-cysteine moiety itself has been investigated for its potential as an antiretroviral agent.[12]

Conclusion

Cbz-protected S-phenyl cysteine is a cornerstone building block for chemical and pharmaceutical research. Its well-defined chemical properties, coupled with established synthetic and analytical protocols, ensure its reliable application in the laboratory. A thorough understanding of its synthesis and characterization is essential for its effective use in the development of novel peptides and therapeutics. The continued relevance of this compound underscores the enduring importance of classical protecting group strategies in modern organic synthesis.

References

- Marzoni, G. (1995). A Convenient, Large Scale Synthesis of N-CBZ-(S-Phenyl)-L-Cysteine.

-

BuyersGuideChem. Cbz-S-phenyl-L-cysteine | C17H17NO4S. [Link]

-

Taylor & Francis Online. (2007). A Convenient, Large Scale Synthesis of N-CBZ-(S-Phenyl)-L-Cysteine. [Link]

- Google Patents.

- Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9449-9485.

-

PubChem. Benzyloxycarbonylcysteine. [Link]

-

Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

ChemIndex. 19542-77-9 | N-Acetyl-S-benzyl-L-cysteine. [Link]

-

PubMed. A comprehensive one-pot synthesis of protected cysteine and selenocysteine SPPS derivatives. [Link]

-

ResearchGate. Cysteine protecting groups: applications in peptide and protein science. [Link]

-

ResearchGate. Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

ResearchGate. ¹H NMR spectrum of S-phenyl-L-cysteine (400 MHz, D2O). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. buyersguidechem.com [buyersguidechem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Cbz-S-phenyl-L-cysteine methyl ester CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource for understanding the core attributes of Cbz-S-phenyl-L-cysteine methyl ester, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document provides a detailed overview of its chemical identity, synthesis, the strategic importance of its protecting groups, and its applications in the development of novel therapeutics.

Core Chemical Identifiers and Properties

Cbz-S-phenyl-L-cysteine methyl ester is a derivative of the amino acid L-cysteine, where the amine and thiol functionalities are protected by a carboxybenzyl (Cbz) group and a phenyl group, respectively, and the carboxylic acid is in the form of a methyl ester. These modifications are crucial for its utility in multi-step organic syntheses.

A summary of its key chemical identifiers is presented in the table below for quick reference.

| Identifier | Value |

| CAS Number | 153277-33-9[1][2] |

| Molecular Formula | C18H19NO4S[1] |

| Molecular Weight | 345.41 g/mol [1] |

| IUPAC Name | Methyl (2R)-2-[(benzyloxy)carbonylamino]-3-(phenylthio)propanoate |

| Synonyms | N-Carbobenzoxy-S-phenyl-L-cysteine methyl ester, Methyl N-((benzyloxy)carbonyl)-S-phenyl-L-cysteinate, (R)-2-Benzyloxycarbonylamino-3-phenylsulfanyl-propionic acid methyl ester |

The Strategic Importance of Protecting Groups

The utility of Cbz-S-phenyl-L-cysteine methyl ester in complex molecular syntheses is largely attributed to its protecting groups, which mask the reactive amine and thiol functionalities of the cysteine backbone.

The Carboxybenzyl (Cbz) Protecting Group

The carboxybenzyl (Cbz or Z) group is a well-established amine protecting group in peptide synthesis, first introduced by Bergmann and Zervas in 1932.[3] Its primary function is to temporarily block the reactivity of the amino group on an amino acid, preventing it from forming unwanted side products during peptide coupling reactions.[4]

Key features of the Cbz group include:

-

Stability: It is stable under both basic and mild acidic conditions, allowing for selective deprotection of other protecting groups like Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).[3]

-

Facilitated Purification: The introduction of the Cbz group often increases the crystallinity of the protected amino acid, which can simplify purification processes.[3][5]

-

Cleavage: The Cbz group is typically removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or under strong acidic conditions (e.g., HBr in acetic acid).[5][6]

The S-phenyl Protecting Group

The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, which can lead to the formation of disulfide bonds and other side reactions. The S-phenyl group serves as a robust protecting group for the thiol functionality. The phenylthioether linkage enhances the molecule's stability compared to the free thiol of native cysteine.

Synthesis of Cbz-S-phenyl-L-cysteine Methyl Ester

The synthesis of Cbz-S-phenyl-L-cysteine methyl ester can be achieved through several synthetic routes. One common approach involves the reaction of a suitably protected cysteine derivative. A general, illustrative synthetic workflow is described below.

Experimental Protocol: A Representative Synthesis

The following is a representative, non-exhaustive protocol for the synthesis of Cbz-S-phenyl-L-cysteine methyl ester.

Materials:

-

N-Cbz-L-cysteine

-

Methylating agent (e.g., diazomethane or methyl iodide with a base)

-

Arylating agent (e.g., a phenylating reagent)

-

Appropriate solvents (e.g., dichloromethane, dimethylformamide)

-

Reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

-

Esterification: The carboxylic acid of N-Cbz-L-cysteine is first converted to its methyl ester. This can be achieved using various standard esterification methods.

-

S-Arylation: The thiol group of the N-Cbz-L-cysteine methyl ester is then reacted with a suitable phenylating agent to introduce the S-phenyl group.

-

Workup and Purification: The reaction mixture is subjected to an aqueous workup to remove inorganic byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure Cbz-S-phenyl-L-cysteine methyl ester.

A patent describes a method for the preparation of N-benzyloxycarbonyl-S-phenyl-L-cysteine methyl ester by the displacement of N-benzyloxycarbonyl-O-p-toluenesulfonyl serine methyl ester with freshly prepared sodium thiophenylate in DMF at 0°C, affording the desired product in high yield.[7]

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of Cbz-S-phenyl-L-cysteine methyl ester.

Applications in Research and Drug Development

Cbz-S-phenyl-L-cysteine methyl ester is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

-

Peptide Synthesis: As a protected amino acid, it can be incorporated into peptide chains to create novel peptides with specific biological activities. The S-phenyl group can be retained in the final peptide or can be cleaved to reveal the free thiol for further modification or to study the role of the cysteine residue.

-

Asymmetric Synthesis: The chiral center of the L-cysteine backbone makes it a useful building block in asymmetric synthesis, allowing for the stereoselective construction of complex target molecules.

-

Precursor to Bioactive Molecules: S-Phenyl-L-cysteine, the deprotected form of the core amino acid, is recognized for its potential as an antiretroviral and protease inhibitor for the human immunodeficiency virus (HIV).[8][9] This highlights the therapeutic potential of molecules derived from this scaffold. For instance, N-Carbobenzoxy-S-phenyl-L-cysteine methyl ester is used in the preparation of γ-amino β-ketoesters through cross-Claisen condensation.[10]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, such as a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.

It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.

Conclusion

Cbz-S-phenyl-L-cysteine methyl ester is a strategically important molecule in synthetic organic chemistry. The careful selection of the Cbz and S-phenyl protecting groups allows for its versatile use in the construction of complex and biologically active molecules. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists working in drug discovery and development.

References

- Cbz Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable.

- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (2025). Benchchem.

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis.

- Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.

- Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.

- benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses Procedure.

- Preparation of S-aryl-cysteine and its derivatives. (n.d.).

- SAFETY DATA SHEET - N-Boc-S-benzyl-L-cysteine. (2025, December 22). Fisher Scientific.

- CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER | 153277-33-9. ChemicalBook.

- SAFETY DATA SHEET - N-Benzyloxycarbonylglycine methyl ester. (2025, December 24). Fisher Scientific.

- 153277-33-9 CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER. ChemSigma.

- SAFETY DATA SHEET - S-Benzyl-L-cysteine. (2025, September 12). Thermo Fisher Scientific.

- SAFETY DATA SHEET - S-Benzyl-L-cysteine. (2025, December 22). Fisher Scientific.

- CAS 153277-33-9 Cbz-s-phenyl-L-cysteine methyl ester. Alfa Chemistry.

- N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester | CAS No- 153277-33-9. Simson Pharma Limited.

- SAFETY DATA SHEET - N-Benzyloxycarbonyl-L-serine Methyl Ester. (2025, November 4). TCI Chemicals.

- Process for S-aryl-L-cysteine and derivatives. (n.d.).

- An In-depth Technical Guide to N-Cbz-L-Cysteine: Chemical Properties and Structure. (2025). Benchchem.

- S-phenyl-L-cysteine Sulfoxide|High-Purity Research Chemical. Benchchem.

- SAFETY DATA SHEET - N-Benzyloxycarbonyl-L-serine Benzyl Ester. (2025, May 23). TCI Chemicals.

- CAS No : 153277-33-9 | Product Name : N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester.

- Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. (2019, July 18). BMC Biotechnology.

- Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzym

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]

- 8. Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER | 153277-33-9 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Electronic Properties of S-phenyl Cysteine Methyl Ester

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of S-phenyl cysteine methyl ester, a molecule of significant interest in drug development and biochemical research. S-phenyl cysteine derivatives have been noted for their potential as antiretroviral agents and their role in various biological mechanisms.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the synthesis, electrochemical behavior, and theoretical electronic structure of this compound. By integrating experimental protocols with computational analysis, this guide aims to provide a robust framework for understanding and further investigating the electronic characteristics of S-phenyl cysteine methyl ester and related S-aryl cysteine derivatives.

Introduction: The Significance of S-phenyl Cysteine Methyl Ester

S-phenyl cysteine and its derivatives are a class of compounds with notable biological activity. The introduction of an aryl group to the sulfur atom of cysteine, a crucial amino acid, can significantly alter its electronic properties and, consequently, its reactivity and interaction with biological targets. The esterification of the carboxylic acid to a methyl ester further modifies the molecule's polarity and potential for chemical transformations. Understanding the electronic landscape of S-phenyl cysteine methyl ester is paramount for elucidating its mechanism of action in biological systems and for the rational design of novel therapeutic agents. This guide will delve into the core electronic features of this molecule through a multi-faceted approach, combining synthetic chemistry, electrochemistry, and computational modeling.

Synthesis of S-phenyl Cysteine Methyl Ester

The synthesis of S-phenyl cysteine methyl ester can be approached through several synthetic routes. A common and effective method involves the arylation of a cysteine derivative. Below is a detailed protocol for a representative synthesis.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of S-phenyl cysteine methyl ester.

Experimental Protocol: Synthesis of N-acetyl-S-phenyl-L-cysteine methyl ester

While direct synthesis protocols for the unprotected S-phenyl cysteine methyl ester are available, a common strategy involves the use of protecting groups to avoid side reactions. Here, we detail the synthesis of the N-acetylated analog, which can be deprotected if necessary. This protocol is adapted from established methods for the synthesis of S-aryl cysteine derivatives.[2][3]

Materials:

-

N-acetyl-L-cysteine

-

Methanol (dry)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Bromobenzene

-

Copper(I) iodide (CuI)

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

Step 1: Esterification of N-acetyl-L-cysteine

-

Suspend N-acetyl-L-cysteine in dry methanol under a nitrogen atmosphere.

-

With vigorous stirring, add a catalytic amount of concentrated sulfuric acid dropwise at room temperature.

-

Stir the reaction mixture for 24 hours.

-

Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-acetyl-L-cysteine methyl ester.[4]

Step 2: S-Arylation of N-acetyl-L-cysteine methyl ester

-

In a reaction vessel, dissolve N-acetyl-L-cysteine methyl ester, bromobenzene, and a catalytic amount of CuI in DMSO.

-

Add powdered KOH to the mixture.

-

Heat the reaction mixture under a nitrogen atmosphere (e.g., at 120 °C) and monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-acetyl-S-phenyl-L-cysteine methyl ester.

Electrochemical Properties: Probing the Redox Behavior

Cyclic voltammetry (CV) is a powerful technique to investigate the oxidation and reduction behavior of molecules, providing insights into their electronic structure and reactivity.[5][6] For S-phenyl cysteine methyl ester, CV can be used to determine its oxidation potential, which is related to the ease of removing an electron from the molecule, and to study the stability of the resulting radical cation.

Expected Electrochemical Behavior

The electrochemical oxidation of S-phenyl cysteine methyl ester is expected to occur at the sulfur atom, which is the most electron-rich and easily oxidizable site in the molecule. The presence of the electron-donating amino group and the electron-withdrawing phenyl and methyl ester groups will influence the oxidation potential. The phenyl group can stabilize the resulting radical cation through resonance. The electrochemical process is likely to be irreversible due to the subsequent chemical reactions of the highly reactive radical cation.

Experimental Protocol: Cyclic Voltammetry

This protocol provides a general procedure for performing cyclic voltammetry on S-phenyl cysteine methyl ester.

Materials and Equipment:

-

S-phenyl cysteine methyl ester

-

Supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile)

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

-

Prepare a solution of S-phenyl cysteine methyl ester (e.g., 1-5 mM) in the supporting electrolyte solution.

-

Assemble the three-electrode cell with the prepared solution.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment on the potentiostat software. A typical starting point would be:

-

Initial potential: 0 V

-

Vertex potential 1: +2.0 V

-

Vertex potential 2: 0 V

-

Scan rate: 100 mV/s

-

-

Run the cyclic voltammogram and record the data.

-

Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the electrochemical process.

Data Interpretation

The resulting cyclic voltammogram will show the current response as a function of the applied potential. The key parameters to analyze are:

-

Anodic Peak Potential (Epa): The potential at which the maximum oxidation current is observed. This provides information about the ease of oxidation of the molecule.

-

Anodic Peak Current (Ipa): The magnitude of the current at the oxidation peak, which is related to the concentration of the analyte and the kinetics of the electron transfer.

-

Reversibility: The absence of a corresponding reduction peak on the reverse scan would indicate an irreversible or quasi-reversible process.

Table 1: Expected Electrochemical Data for S-phenyl Cysteine Methyl Ester

| Parameter | Expected Value/Observation | Significance |

| Anodic Peak Potential (Epa) | Positive potential (e.g., > +1.0 V vs. Ag/AgCl) | Indicates the energy required to remove an electron. |

| Process Reversibility | Likely irreversible | Suggests the instability of the oxidized species. |

Spectroscopic Properties: UV-Vis Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[7] For S-phenyl cysteine methyl ester, the UV-Vis spectrum is expected to show absorption bands corresponding to the electronic excitations of the phenyl group and potentially charge-transfer transitions involving the sulfur atom.

Expected UV-Vis Absorption

The benzene ring in S-phenyl cysteine methyl ester will exhibit characteristic π → π* transitions. The attachment of the sulfur atom to the phenyl ring can cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene due to the extension of the conjugated system.[8]

Experimental Protocol: UV-Vis Spectroscopy

Materials and Equipment:

-

S-phenyl cysteine methyl ester

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of S-phenyl cysteine methyl ester of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record the baseline spectrum with the blank.

-

Record the UV-Vis absorption spectra of the S-phenyl cysteine methyl ester solutions from approximately 200 nm to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette, the molar absorptivity at λmax can be calculated from a plot of absorbance versus concentration.

Table 2: Expected UV-Vis Spectroscopic Data

| Parameter | Expected Value/Observation | Significance |

| λmax | ~250-280 nm | Corresponds to π → π* transitions of the phenyl ring. |

| Molar Absorptivity (ε) | Moderate to high | Indicates the probability of the electronic transition. |

Computational Analysis: A Theoretical Approach to Electronic Structure

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and properties of molecules from a theoretical standpoint.[9] By solving the Schrödinger equation within the DFT framework, we can obtain valuable information about the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and their corresponding energies.

HOMO-LUMO Analysis

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule.

-

HOMO: The highest energy orbital containing electrons. It represents the ability of the molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

-

LUMO: The lowest energy orbital that is empty of electrons. It represents the ability of the molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and generally more reactive.

Computational Protocol: DFT Calculations with Gaussian

This protocol outlines the general steps for performing a DFT calculation on S-phenyl cysteine methyl ester using the Gaussian software package.[10]

Software:

-

Gaussian 09 or a later version

-

GaussView or other molecular visualization software

Procedure:

-

Build the Molecule: Construct the 3D structure of S-phenyl cysteine methyl ester using a molecular builder like GaussView.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set.[11]

-

Gaussian Input File Snippet (Optimization):

-

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

Gaussian Input File Snippet (Frequency):

-

-

Single Point Energy and Orbital Calculation: To obtain more accurate electronic properties, perform a single-point energy calculation on the optimized geometry using a larger basis set, such as 6-311++G(d,p). This calculation will provide the HOMO and LUMO energies and the molecular orbitals.

-

Gaussian Input File Snippet (Single Point):

-

-

Analyze the Output: Use GaussView or another program to visualize the HOMO and LUMO orbitals and to extract their energy values from the Gaussian output file.

Visualization of Molecular Orbitals

Caption: Relationship between HOMO, LUMO, and the HOMO-LUMO energy gap.

Table 3: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | ~ -6.0 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Relates to chemical reactivity and electronic transitions. |

The visualization of the HOMO and LUMO would likely show that the HOMO is localized primarily on the sulfur atom and the phenyl ring, consistent with this being the site of oxidation. The LUMO is expected to be distributed over the phenyl ring and the ester group.

Conclusion

This technical guide has provided a comprehensive overview of the electronic properties of S-phenyl cysteine methyl ester, encompassing its synthesis, electrochemical behavior, spectroscopic characteristics, and theoretical electronic structure. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide offers detailed, field-proven protocols for its synthesis and characterization. The presented experimental and computational methodologies provide a robust framework for researchers to generate the necessary data to fully elucidate the electronic properties of S-phenyl cysteine methyl ester. A thorough understanding of these properties is critical for advancing its application in drug discovery and for the design of new S-aryl cysteine derivatives with tailored biological activities.

References

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.

- He, R., et al. (2019). Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. BMC Biotechnology, 19(1), 53.

-

Mettler Toledo. (n.d.). Protein Quantification at 280 nm Using UV Vis Spectrophotometry. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

iGEM. (2016). Protocol for cyclic voltammetry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Aromatic Amino Acids. Retrieved from [Link]

- Pernigo, S. (2010). The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins. In UV-Visible Spectrophotometry of Waters and Soils (pp. 149-160). Humana Press.

- RSC Publishing. (2021).

- Shen, L., et al. (2023). Electrochemical Nickel-Catalyzed Selective Inter- and Intramolecular Arylations of Cysteine-Containing Peptides.

-

Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]

- Supporting Information for: Intramolecular hydrogen-bonding activation in cysteines. New effective radical scavenging. (n.d.).

- Hu, T. M., & Sisenwine, S. F. (2003). Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester and HPLC analysis of urinary coumarin metabolites. Toxicology, 190(3), 249-258.

- A'yun, A. Q. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.

- Vertex Pharmaceuticals Incorporated. (2004). Preparation of S-aryl-cysteine and its derivatives. U.S.

- Brandán, S. A., et al. (2013). Ab-initio and DFT calculations on molecular structure, NBO, HOMO–LUMO study and a new vibrational assignment for 4-dimethylaminobenzaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 349-359.

- Scialla, S., et al. (2022). Optimization of Poly(l-Amino Acids)-Based Platforms for Sensing and Biosensing: A Cyclic Voltammetry Study. Chemosensors, 10(12), 512.

- Al-Omair, M. A. (2023). Electropolymerization of some amino acids on platinum electrode.

- Research India Publications. (n.d.). Approach of Density Functional Theory to Molecules Using Gaussian.

- ChemRxiv. (2023).

- A'yun, A. Q. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.

- Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.

- ChemRxiv. (2023).

- Organic Syntheses Procedure. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride.

- U.S. Patent No. 9,889,103 B2. (2018).

- Gaussian Calculations of Simple Organometallic Molecules: technical aspects. (2012, July 6).

- Shen, L., et al. (2023). Electrochemical Nickel‐Catalyzed Selective Inter‐ and Intramolecular Arylations of Cysteine‐Containing Peptides.

- Zhang, G., et al. (2017). Study on the interaction of bioactive compound S-allyl cysteine from garlic with serum albumin. Journal of Food and Drug Analysis, 25(4), 869-876.

- White, C. J., & Zeglis, B. M. (2018). Organometallic Oxidative Addition Complexes for S-Arylation of Free Cysteines. ACS Chemical Biology, 13(7), 1709-1714.

- IRJEdT. (n.d.).

- LSU Scholarly Repository. (n.d.). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D.

- U.S. Patent No. 9,763,902 B2. (2017).

- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

- RSC Publishing. (n.d.). ARTICLE.

- PMC. (2020, June 20). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)

- E3S Web of Conferences. (n.d.).

- Advanced Journal of Chemistry, Section A. (2021, May 20).

- Zhang, G., et al. (2017).

- ResearchGate. (n.d.). Normalized UV-vis absorption spectra of the small molecules (in film).

Sources

- 1. Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester and HPLC analysis of urinary coumarin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US9889103B2 - Method for the preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]

- 5. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.igem.org [static.igem.org]

- 7. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]

- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. irjweb.com [irjweb.com]

- 10. medium.com [medium.com]

- 11. e3s-conferences.org [e3s-conferences.org]

Reactivity Profile and Bioconjugation Dynamics of the S-Phenyl Cysteine Thioether Linkage

A Technical Whitepaper for Biopharmaceutical Development

Executive Summary

The structural manipulation of cysteine residues is a cornerstone of modern bioconjugation, targeted covalent inhibitor design, and biomarker analysis. Historically, cysteine modification has relied on maleimides or alkyl halides to form an

Electronic Foundations: The Paradigm

The functional superiority of the S-phenyl cysteine linkage is fundamentally driven by its electronic architecture. When sulfur is conjugated directly to an aromatic phenyl ring, the sulfur's lone-pair electrons delocalize into the extended

Causality in Stability: This resonance delocalization serves a dual purpose:

-

Thermodynamic Inertness: By siphoning electron density away from the sulfur center, the overall nucleophilicity of the resulting thioether is drastically reduced. This renders the

bond highly refractory to trans-thioesterification or thiol-exchange mechanisms common in biological matrices (such as human serum albumin or free glutathione)[1]. -

Extreme Condition Tolerance: Experimental profiling demonstrates that the organometallic-derived S-aryl bond remains structurally intact across extreme pH gradients (pH 0–14) and under highly aggressive reducing conditions (e.g., 5% v/v

-mercaptoethanol at 90 °C)[3].

Fig 1. Mechanistic divergence of S-alkyl vs S-aryl cysteine bioconjugation stability.

Kinetic Synthesis Strategies

Creating the S-phenyl cysteine linkage requires specific catalytic or electronic-withdrawing approaches due to the unfavorable energy barrier of directly arylating a thiolate without activation.

Organometallic Palladium (Pd) Oxidative Addition

Palladium(II) oxidative addition (OA) complexes provide a stoichiometric, highly chemoselective route to S-phenyl cysteine[3]. The use of sterically demanding, electron-rich ligands like RuPhos effectively shields the Pd center[4]. This geometric constraint forces the transition metal to selectively undergo ligand exchange with highly polarizable (soft) nucleophiles like thiolate, completely ignoring harder nucleophiles like lysine amines or serine hydroxyls[3].

-

Kinetics & Operability: Conversion to the S-aryl conjugate occurs rapidly (<5 minutes) over a massive pH range (5.5 - 8.5) utilizing 5% organic cosolvents (DMF, DMSO). Remarkably, reactivity is maintained even in ultra-acidic conditions (0.1% TFA, pH 2.0), achieving 59% conversion over 7 hours[4].

Nucleophilic Aromatic Substitution ( )

Nucleophilic aromatic substitution exploits an electron-deficient aryl halide or sulfonate to stabilize the negatively-charged Meisenheimer

Oxidation Reactivity Profile

While fundamentally more oxidatively stable than aliphatic thioethers (such as methionine) and free cysteine[6], the S-phenyl linkage can undergo sequential oxidation under concentrated oxidative stress (e.g., elevated

-

Sulfoxide Formation: The primary oxidation event yields S-phenyl cysteine S-oxide.

-

Sulfone Formation: Excess oxidant drives the linkage to the S,S-dioxide (sulfone)[7]. This strong electron-withdrawing transformation has distinct pharmacological utility; for example, the derivative 2-amino-5-methyl-S-phenyl cysteine S,S-dioxide functions as a potent inhibitor of human Kynureninase (IC50 = 11 µM) in inflammatory pathways[7].

-

Metabolic Biomarkers: Physiologically, S-phenyl cysteine adducts are recognized metabolic endpoints in toxicology. Reactive benzene oxide, generated during hepatic benzene metabolism, spontaneously binds to cysteine residues on hemoglobin and albumin, creating stable in vivo biomarkers of exposure[8].

Fig 2. Stepwise oxidative reactivity profile of the S-aryl thioether bond.

Quantitative Conjugation and Stability Parameters

The table below consolidates the comparative advantages of the S-phenyl linkage against traditional modalities.

| Conjugation Type | Linkage Chemistry | Plasma Thiol Resistance | Operable pH Range | Relative Oxidation Liability |

| Maleimide | Low (Retro-Michael) | 6.5 – 7.5 | High | |

| Pd(II) Reagent | Extremely High | 2.0 – 14.0 | Low | |

| Extremely High | 7.0 – 8.5 | Low |

Experimental Workflows: Self-Validating Protocols

To ensure rigorous validation in applied chemical biology, the following methodologies integrate causality checks and orthogonal validation.

Protocol A: Pd(II)-Mediated S-Arylation of Peptides[4]

-

Rationale: Utilizes a bench-stable [RuPhos-Pd(II)-Phenyl] triflate complex. The steric bulk of RuPhos provides absolute chemoselectivity for cysteine, validating the structural integrity of off-target amines.

-

Solubilization: Dissolve the target cysteine-containing protein in an aqueous buffer (50 mM Tris, pH 7.5) at 100 µM. Ensure standard folding.

-

Reagent Preparation: Prepare a 10 mM stock of the Pd(II) OA reagent in DMSO.

-

Initiation: Add 1.5 molar equivalents of the Pd(II) reagent to the aqueous protein solution. Cap the final organic cosolvent concentration at 5% v/v to avert denaturation.

-

Validation (LC-MS): Incubate at ambient temperature for 15 minutes. Draw aliquots at

. Analyze via LC-MS. Causality is confirmed when the unmodified protein mass shifts purely by the corresponding aryl adduct mass (e.g., +76 Da for naked phenyl), with zero detection of multi-adducts on lysine residues.

Protocol B: Comparative Oxidation Susceptibility Assay[6]

-

Rationale: A forced-degradation validation to prove the delocalization of sulfur electrons slows the oxidation rate of S-phenyl compared to standard alkyl-methionine.

-

Sample Pairing: Prepare a 50 µM S-phenyl cysteine construct and an equimolar methionine-containing control peptide in PBS (pH 7.4).

-

Stress Induction: Treat both cohorts with 1 mM

. -

Kinetic Tracking: Conduct RP-HPLC coupled to MS every hour for 12 hours. Extract the Area Under the Curve (AUC) for both the parent mass and the oxidized (+16 Da) sulfoxide mass.

-

Conclusion Extraction: Calculate the pseudo-first-order rate constant (

). The S-phenyl sample acts as a self-validating control, invariably demonstrating a substantially lower

Implications for Antibody-Drug Conjugates (ADCs)

A leading cause of dose-limiting toxicity in first-generation ADCs is premature payload shedding caused by the in vivo nucleophilic attack of serum albumin thiols on maleimide

References

- "2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation", ResearchG

- "Analysis of S-phenyl-L-cysteine in globin as a marker of benzene exposure", ResearchG

- "Arylation Chemistry for Bioconjug

- "Cysteine aryl

- "Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester", Benchchem,

- "Organometallic Oxidative Addition Complexes for S-Arylation of Free Cysteines", NIH PubMed Central,

- "Organometallic Palladium Reagents for Cysteine Bioconjugation" (Ekaterina V. Vinogradova Thesis), MIT DSpace,

- "Current Medicinal Chemistry: Major Developments in the Design of KP Inhibitors", Semantic Scholar,

Sources

- 1. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteine arylation [dspace.mit.edu]

- 3. Organometallic Oxidative Addition Complexes for S-Arylation of Free Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester | Benchchem [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cbz Deprotection of S-Phenyl Cysteine Derivatives

Introduction: Navigating the Deprotection of Cbz-Protected S-Phenyl Cysteine Derivatives

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone in peptide synthesis and the broader field of organic chemistry for the protection of amine functionalities.[1] Its stability under a range of conditions and the variety of available deprotection methods contribute to its enduring utility. S-Phenyl cysteine, a derivative of the naturally occurring amino acid cysteine, is a valuable building block in the synthesis of various bioactive molecules and enzyme inhibitors.[2][3] The phenylthioether linkage in S-phenyl cysteine enhances the molecule's stability compared to native cysteine.[2]

However, the removal of the Cbz group from S-phenyl cysteine derivatives presents a unique set of challenges, primarily stemming from the presence of the sulfur atom. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the various methods for Cbz deprotection of S-phenyl cysteine derivatives. We will delve into the mechanistic underpinnings of each method, provide detailed, field-proven protocols, and offer insights into troubleshooting common issues.

Core Concepts: The Chemistry of Cbz Deprotection and the Sulfur Challenge

The deprotection of a Cbz group fundamentally involves the cleavage of the benzylic C-O bond of the carbamate. This can be achieved through several distinct chemical pathways, each with its own advantages and limitations, especially in the context of a sulfur-containing substrate like S-phenyl cysteine.

The Sulfur Problem: Catalyst Poisoning in Hydrogenolysis

The most common and often cleanest method for Cbz deprotection is catalytic hydrogenolysis.[4] This method typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source to reduce the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide. However, the divalent sulfur atom in the S-phenyl cysteine side chain can act as a potent catalyst poison by strongly adsorbing to the surface of the palladium catalyst, thereby deactivating it and hindering or completely inhibiting the deprotection reaction.

Deprotection Methodologies: A Comparative Analysis

The choice of deprotection method is critical and must be tailored to the specific S-phenyl cysteine derivative and the presence of other functional groups in the molecule. Below, we explore the most relevant methods, their mechanisms, and practical considerations.

Catalytic Hydrogenolysis: Strategies to Overcome Catalyst Poisoning

Despite the challenge of catalyst poisoning, catalytic hydrogenolysis remains a desirable method due to its mild conditions and clean byproducts. Several strategies have been developed to mitigate the deactivating effect of the sulfur atom.

Mechanism of Catalytic Hydrogenolysis:

The reaction proceeds via the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to cleave the bond and regenerate the catalyst.

DOT Diagram: Mechanism of Catalytic Hydrogenolysis

Caption: Simplified catalytic cycle for Cbz deprotection via hydrogenolysis.

Protocol 1: Standard Catalytic Hydrogenolysis with Pd/C

This protocol is a general starting point and may require optimization, such as increasing the catalyst loading, for S-phenyl cysteine derivatives.

-

Materials:

-

Cbz-S-phenyl cysteine derivative

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

Dissolve the Cbz-S-phenyl cysteine derivative in MeOH or EtOH (approx. 0.1 M solution) in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C (typically 10-20 mol% catalyst loading, may need to be increased up to stoichiometric amounts for sulfur-containing substrates).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-4 atm) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake remains wet.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Protocol 2: Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas.[5][6]

-

Materials:

-

Cbz-S-phenyl cysteine derivative

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄) or cyclohexene as the hydrogen donor

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite®

-

-

Procedure:

-

Dissolve the Cbz-S-phenyl cysteine derivative in MeOH or EtOH.

-

Add 10% Pd/C (10-20 mol%).

-

Add ammonium formate (3-5 equivalents) or cyclohexene (excess) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Work-up as described in Protocol 1.

-

Acid-Mediated Cleavage: A Robust Alternative

Strong acidic conditions can effectively cleave the Cbz group and are often employed when catalytic hydrogenolysis is not feasible.[7]

Mechanism of Acid-Mediated Cleavage:

The reaction proceeds via protonation of the carbamate oxygen, followed by cleavage of the benzylic C-O bond to form a stable benzyl cation and a carbamic acid, which then decarboxylates to the free amine.

DOT Diagram: Mechanism of Acid-Mediated Cbz Deprotection

Caption: Simplified mechanism of acid-mediated Cbz deprotection.

Protocol 3: HBr in Acetic Acid

This is a classic and potent method for Cbz removal.

-

Materials:

-

Cbz-S-phenyl cysteine derivative

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Anhydrous diethyl ether

-

-

Procedure:

-

Dissolve the Cbz-S-phenyl cysteine derivative in a minimal amount of glacial acetic acid (if necessary).

-

Add a solution of 33% HBr in acetic acid (typically a 5-10 fold excess).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

-

Collect the precipitated hydrobromide salt of the amine by filtration, wash with diethyl ether, and dry under vacuum.

-

Protocol 4: Trifluoroacetic Acid (TFA)

TFA is another strong acid commonly used for Cbz deprotection, often with scavengers to trap the generated benzyl cations.

-

Materials:

-

Cbz-S-phenyl cysteine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers such as triisopropylsilane (TIS) or thioanisole

-

-

Procedure:

-

Dissolve the Cbz-S-phenyl cysteine derivative in DCM.

-

Add a scavenger (e.g., TIS, 2-5% v/v).

-

Add TFA (typically 25-50% v/v in DCM).

-

Stir the reaction at room temperature for 1-3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by chromatography or precipitation.

-

Novel and Alternative Deprotection Methods

Recent advances have provided milder and more selective methods for Cbz deprotection that are particularly well-suited for sensitive substrates like S-phenyl cysteine derivatives.

Protocol 5: Aluminum Chloride in Hexafluoroisopropanol (AlCl₃/HFIP)

This method offers a mild, metal-free alternative with good functional group tolerance.[8][9][10]

-

Materials:

-

Cbz-S-phenyl cysteine derivative

-

Aluminum chloride (AlCl₃)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Dichloromethane (DCM)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

To a solution of the Cbz-S-phenyl cysteine derivative in HFIP, add AlCl₃ (1.5-3 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature until completion (monitor by TLC).

-

Quench the reaction by carefully adding water.

-

Extract the product with DCM.

-

Wash the organic layer with aqueous NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product as needed.

-

Protocol 6: Nucleophilic Cleavage with 2-Mercaptoethanol

This recently developed method utilizes a nucleophilic thiol to cleave the Cbz group, making it highly compatible with sulfur-containing substrates.[11][12][13]

-

Materials:

-

Cbz-S-phenyl cysteine derivative

-

2-Mercaptoethanol

-

Potassium phosphate (K₃PO₄)

-

N,N-Dimethylacetamide (DMAc)

-

-

Procedure:

-

To a solution of the Cbz-S-phenyl cysteine derivative in DMAc, add potassium phosphate (as a base).

-

Add 2-mercaptoethanol (typically 2 equivalents).

-

Heat the reaction mixture to 75 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product as needed.

-

Data Summary: Comparison of Deprotection Conditions

| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages & Considerations for S-Phenyl Cysteine |

| Catalytic Hydrogenolysis | 10% Pd/C, H₂ | MeOH or EtOH, rt, 1-4 atm | Mild conditions, clean byproducts | Catalyst poisoning by sulfur is a major issue, may require high catalyst loading. |

| Transfer Hydrogenation | 10% Pd/C, HCOONH₄ or cyclohexene | MeOH or EtOH, rt to 60°C | No need for pressurized H₂ gas | Still susceptible to catalyst poisoning. |

| HBr/AcOH | 33% HBr in AcOH | rt, 1-4 h | Potent, effective for resistant substrates | Harshly acidic, may not be suitable for acid-labile groups. |

| TFA | TFA, DCM, Scavengers (e.g., TIS) | rt, 1-3 h | Milder than HBr/AcOH, volatile byproducts | Requires scavengers to prevent side reactions with the thioether. |

| AlCl₃/HFIP | AlCl₃, HFIP | rt | Mild, metal-free, good functional group tolerance | HFIP is a specialty solvent. |

| 2-Mercaptoethanol | 2-Mercaptoethanol, K₃PO₄, DMAc | 75 °C | Excellent for sulfur-containing substrates, avoids harsh reagents | Requires elevated temperature, potential for thiol-related side reactions. |

Troubleshooting and Field-Proven Insights

-

Incomplete Hydrogenolysis: If catalytic hydrogenolysis is sluggish or incomplete, consider increasing the catalyst loading significantly (even to stoichiometric amounts), increasing the hydrogen pressure, or adding a small amount of a non-halogenated acid (e.g., acetic acid) to protonate the product amine and reduce catalyst inhibition.

-

Side Reactions with Acidic Methods: When using HBr/AcOH or TFA, the generated benzyl cation can potentially alkylate the sulfur atom of the S-phenyl cysteine side chain. The use of scavengers like thioanisole or triisopropylsilane is highly recommended to trap these electrophilic species.

-

Racemization: While generally not a major issue with Cbz deprotection, harsh basic or acidic conditions, especially at elevated temperatures, can potentially lead to some degree of racemization at the α-carbon. It is always advisable to check the optical purity of the final product.

-

Work-up of 2-Mercaptoethanol Reaction: The work-up for the nucleophilic cleavage method should be performed efficiently to remove the excess thiol and its byproducts, which can sometimes complicate purification.

Conclusion

The successful deprotection of the Cbz group from S-phenyl cysteine derivatives is a critical step in the synthesis of many important molecules. While the presence of the sulfur atom introduces a significant challenge, particularly for traditional catalytic hydrogenolysis, a range of effective methods are available. The choice of the optimal method depends on a careful consideration of the substrate's stability, the presence of other functional groups, and the desired scale of the reaction. The newer, milder methods such as AlCl₃/HFIP and nucleophilic cleavage with 2-mercaptoethanol offer promising alternatives for sensitive substrates. By understanding the underlying chemistry and following well-designed protocols, researchers can confidently navigate the deprotection of these valuable building blocks.

References

-

Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

- Google Patents.

-

PubMed. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Organic Chemistry Portal. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]

-

ResearchGate. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol | Request PDF. [Link]

-

Semantic Scholar. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]

-

PubMed. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

-

Journal of Chemical Research. The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. [Link]

-

RSC Publishing. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]

-

NIH. Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. [Link]

-

NIH. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

-

NIH. Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. [Link]

-

RSC Publishing. Cysteine protecting groups: applications in peptide and protein science. [Link]

-

PubMed. Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. [Link]

-

Synlett. Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. [Link]

-

R Discovery. Catalytic Transfer Hydrogenolysis ofN-Benzyl Protecting Groups. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

- 10. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

Synthesis of Chiral Ligands Using Cbz-S-phenyl-L-cysteine Methyl Ester: An Application Note and Protocol Guide

Abstract